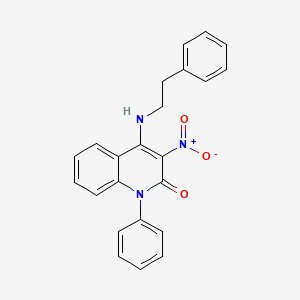![molecular formula C24H26N4O B2590597 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide CAS No. 2097914-57-1](/img/structure/B2590597.png)
3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
- Research involves the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, demonstrating the utility of complex organic molecules in creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (M. Khashi et al., 2015).
Antiviral Activity
- Synthesis and evaluation of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives revealed strong in vitro antiviral activity against herpes simplex virus, highlighting the potential of structurally complex molecules in developing new antiviral agents (A. Tantawy et al., 2012).
Building Blocks in Heterocyclic Synthesis
- Studies on enaminones as precursors for the synthesis of nicotinic acid and thienopyridine derivatives show the importance of such compounds in the synthesis of biologically active heterocycles (M. Abdel-Khalik et al., 2004).
Dissociative Agents
- The preparation and characterization of diphenidine and its analogues, used as 'research chemicals,' provide insights into the chemical properties and potential psychoactive effects of diphenylethylamine nucleus compounds. This research underscores the importance of structural analysis and pharmacological evaluation in understanding the effects of novel psychoactive substances (J. Wallach et al., 2015).
Synthesis of Heterocyclic Schiff Bases
- A study on the synthesis of novel Schiff bases of 3-aminomethyl pyridine and their screening for anticonvulsant activity exemplifies the application of complex organic molecules in developing potential therapeutic agents (S. Pandey et al., 2011).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds, such as pyrrolidine derivatives, have been shown to interact with their targets in a variety of ways . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Similar compounds have been shown to exhibit a wide range of pharmacological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to have various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
3,3-diphenyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-23(27-18-21-13-7-16-28(21)24-25-14-8-15-26-24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,14-15,21-22H,7,13,16-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSJSVXPAKTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590515.png)
![4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2590520.png)
methyl}thiophen-2-yl)benzamide](/img/structure/B2590521.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2590522.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590523.png)


![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)

![N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2590532.png)

![2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2590534.png)

![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)